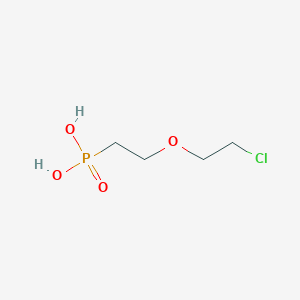

2-(2-Chloroethoxy)ethylphosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroethoxy)ethylphosphonic acid is an organophosphorus compound with the molecular formula C4H10ClO4P. It is a colorless, hygroscopic oil that is slightly soluble in chloroform and methanol . This compound is used in various scientific research applications, particularly in the study of plant growth regulators and as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)ethylphosphonic acid can be synthesized through the reaction of 2-chloroethanol with phosphorus trichloride, followed by hydrolysis. The reaction typically involves the following steps:

Reaction of 2-chloroethanol with phosphorus trichloride: This step produces 2-chloroethylphosphonic dichloride.

Hydrolysis of 2-chloroethylphosphonic dichloride: This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chloroethoxy)ethylphosphonic acid undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis conditions: Hydrolysis is typically carried out under acidic or basic conditions.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

Hydrolysis products: Hydrolysis typically yields phosphonic acid and its derivatives.

Applications De Recherche Scientifique

2-(2-Chloroethoxy)ethylphosphonic acid is used in several scientific research applications, including:

Plant growth regulation: It is used to study the effects of ethylene release on plant growth and development.

Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biological studies: The compound is used to investigate the metabolism and biochemical pathways in plants.

Mécanisme D'action

The mechanism of action of 2-(2-Chloroethoxy)ethylphosphonic acid involves the release of ethylene, a plant hormone that regulates various physiological processes. When applied to plants, the compound decomposes to release ethylene, which then stimulates processes such as fruit ripening, flower opening, and leaf abscission. The molecular targets and pathways involved include ethylene receptors and signal transduction pathways that mediate the plant’s response to ethylene .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroethylphosphonic acid:

2-Hydroxyethylphosphonic acid: A metabolite of 2-(2-Chloroethoxy)ethylphosphonic acid, it is involved in various biochemical pathways in plants.

Uniqueness

This compound is unique in its ability to release ethylene in a controlled manner, making it valuable for studying ethylene-mediated processes in plants. Its structural similarity to other phosphonic acids allows for comparative studies to understand the specific effects of different substituents on biological activity .

Activité Biologique

2-(2-Chloroethoxy)ethylphosphonic acid (CAS No. 69404-51-9) is an organophosphorus compound notable for its applications in plant growth regulation and biochemical studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H10ClO4P

- Appearance : Colorless, hygroscopic oil

- Solubility : Slightly soluble in chloroform and methanol

The biological activity of this compound primarily involves its role as a plant growth regulator. The compound functions by releasing ethylene, a critical hormone in plants that regulates various physiological processes, including fruit ripening and leaf abscission.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully elucidated, it is known to influence:

- Ethylene biosynthesis

- Cell division and elongation

- Stress responses in plants

Research Applications

This compound has been utilized in various scientific applications:

- Plant Growth Regulation : It is particularly effective in studying the effects of ethylene on plant growth and development.

- Organic Synthesis : Serves as an intermediate in synthesizing various organic compounds.

- Biological Studies : Used to investigate metabolic pathways in plants.

Case Study 1: Ethylene Release and Plant Growth

A study demonstrated that treatment with this compound significantly enhanced ethylene production in tomato plants, leading to accelerated fruit ripening. The results indicated a direct correlation between the concentration of the compound and the rate of ethylene release, showcasing its potential as a ripening agent in agricultural practices.

Case Study 2: Stress Response Mechanisms

Another research project focused on the compound's role in enhancing plant resilience under stress conditions. Treatment with this compound resulted in increased levels of antioxidants and stress-related proteins, suggesting that it may bolster plant defenses against environmental stressors.

Comparative Analysis with Similar Compounds

| Compound | Function | Unique Properties |

|---|---|---|

| 2-Chloroethylphosphonic acid | Ethylene release | Direct precursor to various phosphonates |

| 2-Hydroxyethylphosphonic acid | Metabolite involved in biochemical pathways | More soluble than this compound |

Propriétés

IUPAC Name |

2-(2-chloroethoxy)ethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHFEXYPIFCIFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.